molecular formula C22H18F2N4O2S3 B4326322 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide]

2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide]

Cat. No. B4326322
M. Wt: 504.6 g/mol
InChI Key: SWJUYGNNOSLUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide], also known as FITC, is a compound that has been widely used in scientific research. This compound has gained attention due to its unique properties, which make it useful in a variety of applications.

Mechanism of Action

2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] works by binding to specific proteins or molecules in a biological system. When excited by a specific wavelength of light, 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] emits light, allowing researchers to detect and visualize the protein or molecule of interest. This mechanism of action has been used in a variety of applications, including the study of protein-protein interactions and protein localization.
Biochemical and Physiological Effects:
2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] has been shown to have minimal biochemical and physiological effects in biological systems. This property makes it useful for studying the behavior of proteins and cells without interfering with their normal functions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] is its ability to emit light, making it useful for the detection and visualization of proteins and cells. 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] is also relatively easy to use and has minimal biochemical and physiological effects in biological systems. However, 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] has limitations in terms of its specificity and sensitivity, which can affect its accuracy in detecting proteins and cells.

Future Directions

There are many potential future directions for the use of 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] in scientific research. One area of interest is the development of new methods for the synthesis of 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide], which could improve its efficiency and yield. Another area of interest is the development of new applications for 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide], such as the study of protein-protein interactions in live cells. Additionally, the development of new fluorescent dyes with improved specificity and sensitivity could lead to the development of more accurate and reliable methods for detecting proteins and cells in biological systems.

Scientific Research Applications

2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein localization, and cell imaging. 2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide] is commonly used as a fluorescent dye due to its ability to emit light when excited by a specific wavelength of light. This property makes it useful in the detection and visualization of proteins and cells in biological systems.

properties

IUPAC Name

2-[[4-cyano-3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S3/c23-16-5-1-14(2-6-16)10-26-19(29)12-31-21-18(9-25)22(33-28-21)32-13-20(30)27-11-15-3-7-17(24)8-4-15/h1-8H,10-13H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJUYGNNOSLUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=C(C(=NS2)SCC(=O)NCC3=CC=C(C=C3)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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